3-Tert-butyl-6-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridazine
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Overview
Description
3-Tert-butyl-6-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a tert-butyl group and a piperidine moiety linked to a difluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Piperidine Moiety: The piperidine ring is incorporated through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Linking the Difluorobenzoyl Group: The final step involves the acylation of the piperidine nitrogen with 2,4-difluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Tert-butyl-6-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Material Science: Its unique structure makes it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group is known to enhance binding affinity through halogen bonding, while the piperidine moiety can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-6-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methoxy}pyridazine
- 3-Tert-butyl-6-{[1-(2,4-dimethylbenzoyl)piperidin-4-yl]methoxy}pyridazine
- 3-Tert-butyl-6-{[1-(2,4-difluorobenzoyl)pyrrolidin-4-yl]methoxy}pyridazine
Uniqueness
Compared to its analogs, 3-Tert-butyl-6-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridazine is unique due to the presence of the difluorobenzoyl group, which imparts specific electronic properties and enhances binding affinity in biological systems. This makes it a valuable compound for developing targeted therapies and advanced materials.
Properties
IUPAC Name |
[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O2/c1-21(2,3)18-6-7-19(25-24-18)28-13-14-8-10-26(11-9-14)20(27)16-5-4-15(22)12-17(16)23/h4-7,12,14H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZUEMYOHPMGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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